2,4,4,6-Tetrabromodecane
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Overview
Description
2,4,4,6-Tetrabromodecane is an organic compound belonging to the class of brominated alkanes. It is characterized by the presence of four bromine atoms attached to a decane backbone. Brominated alkanes are known for their applications in various fields, including flame retardants, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,6-Tetrabromodecane typically involves the bromination of decane. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. The process involves the controlled addition of bromine to decane under optimized conditions to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,4,4,6-Tetrabromodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form lower brominated alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of brominated alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Lower brominated alkanes.
Oxidation: Brominated alcohols or carboxylic acids.
Scientific Research Applications
2,4,4,6-Tetrabromodecane finds applications in various scientific research fields:
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,4,6-Tetrabromodecane involves its interaction with molecular targets through the bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include:
Electrophilic Substitution: The bromine atoms act as electrophiles, facilitating the substitution of other functional groups.
Radical Reactions: The compound can undergo homolytic cleavage to form bromine radicals, which can initiate chain reactions.
Comparison with Similar Compounds
2,4,6-Tribromophenol: A brominated phenol with three bromine atoms.
2,4,6-Tribromoaniline: A brominated aniline with three bromine atoms.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: A brominated cyclohexadienone with four bromine atoms.
Uniqueness: 2,4,4,6-Tetrabromodecane is unique due to its linear decane backbone and the specific positioning of the bromine atoms. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
90278-17-4 |
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Molecular Formula |
C10H18Br4 |
Molecular Weight |
457.87 g/mol |
IUPAC Name |
2,4,4,6-tetrabromodecane |
InChI |
InChI=1S/C10H18Br4/c1-3-4-5-9(12)7-10(13,14)6-8(2)11/h8-9H,3-7H2,1-2H3 |
InChI Key |
OBTIIGRXUPLMSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(CC(C)Br)(Br)Br)Br |
Origin of Product |
United States |
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